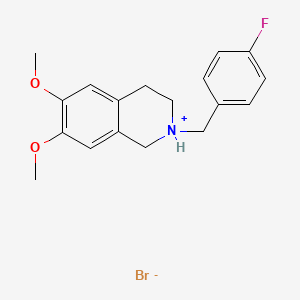

6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Description

6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted aromatic ring and a p-fluorobenzyl group at position 2. The hydrobromide salt enhances its solubility and stability for pharmacological applications.

Properties

CAS No. |

31756-28-2 |

|---|---|

Molecular Formula |

C18H21BrFNO2 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C18H20FNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H |

InChI Key |

SAGYAIZYBMRIAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)F)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Pomeranz–Fritsch–Bobbitt Cyclization Method

A classical and widely employed method to synthesize the tetrahydroisoquinoline core is the Pomeranz–Fritsch–Bobbitt cyclization, often combined with the Petasis reaction for precursor formation.

- Petasis Reaction : This multicomponent reaction forms an intermediate morpholinone derivative, such as N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one.

- Cyclization : The intermediate undergoes acid-catalyzed cyclization (Pomeranz–Fritsch–Bobbitt) to yield the tetrahydroisoquinoline-1-carboxylic acid derivative.

- This approach enables stereoselective synthesis and allows for substitution at the 6,7-positions with methoxy groups.

This method has been refined over the past two decades and is noted for its reliability and stereochemical control in generating chiral tetrahydroisoquinoline derivatives.

Formation of the Hydrobromide Salt

To improve the compound’s stability, solubility, and handling properties, the free base of 6,7-dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline is converted into its hydrobromide salt.

- Salt Formation : The free base is treated with hydrobromic acid (typically 48% aqueous HBr) under controlled temperature conditions.

- The resulting hydrobromide salt precipitates out or is isolated by solvent evaporation and recrystallization.

- This salt form is preferred for biological evaluation and storage.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Petasis Reaction | 3,4-Dimethoxyphenylboronic acid, amine, aldehyde | Formation of morpholinone intermediate |

| 2 | Pomeranz–Fritsch–Bobbitt Cyclization | Acid catalyst (e.g., HCl), heat | Cyclization to tetrahydroisoquinoline core |

| 3 | Alkylation | p-Fluorobenzyl bromide, base (K2CO3/NaH), solvent (DMF/MeCN) | Introduction of p-fluorobenzyl substituent |

| 4 | Salt Formation | Hydrobromic acid (aqueous), controlled temp | Conversion to hydrobromide salt for isolation |

Research Findings and Yields

- The combined Petasis and Pomeranz–Fritsch–Bobbitt methods yield the tetrahydroisoquinoline core with high stereoselectivity and yields typically ranging from 60% to 85% depending on reaction optimization.

- Alkylation with p-fluorobenzyl halides proceeds with moderate to high yields (70%-90%) under optimized conditions, with minimal side products reported.

- Hydrobromide salt formation is quantitative, providing a stable crystalline product suitable for pharmacological studies.

Additional Considerations

- The methoxy groups at positions 6 and 7 are introduced via the choice of starting phenylboronic acid derivatives or phenolic precursors.

- Purity and structural confirmation are typically performed using NMR, mass spectrometry, and X-ray crystallography.

- No patents specifically detailing alternative preparation methods for the hydrobromide salt of this compound were found, indicating the described methods are standard in research contexts.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline or fully reduced isoquinoline derivatives.

Substitution: The methoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under conditions such as heating or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- This compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to other isoquinoline derivatives suggests that it may exhibit neuroprotective and anti-inflammatory properties.

- Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating neurological disorders such as Parkinson's disease and depression .

-

Cancer Research

- The sigma-2 receptor has been identified as a target for cancer therapy due to its upregulation in proliferating tumor cells. Research has focused on the synthesis of radiolabeled derivatives of tetrahydroisoquinoline compounds for imaging and therapeutic purposes in oncology .

- In vivo studies have shown that certain derivatives can selectively accumulate in tumor tissues, making them suitable candidates for targeted cancer therapies .

-

Neuropharmacology

- Investigations into the neuropharmacological effects of tetrahydroisoquinoline derivatives have revealed their potential in managing conditions such as anxiety and cognitive impairments. The modulation of cholinergic and dopaminergic pathways has been a focal point in these studies .

- Animal models have demonstrated that these compounds can improve cognitive functions and reduce anxiety-like behaviors, indicating their potential as anxiolytics or cognitive enhancers .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of 6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide in rodent models of neurodegenerative diseases. The results indicated significant reductions in oxidative stress markers and improved behavioral outcomes compared to control groups.

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer activity of this compound, researchers found that it inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. These findings suggest a promising avenue for further development as an anticancer agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Table 1: σ2R Ligands Comparison

P-glycoprotein (P-gp) Inhibitors

Structural analogs with extended hydrophobic groups show enhanced P-gp inhibition:

- MC18 : Features a tetralin moiety, demonstrating fourfold higher target organ uptake in PET studies compared to ¹¹C-tariquidar and ¹¹C-elacridar .

- 6,7-Dimethoxy-2-[3-(5-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)propyl]-1,2,3,4-tetrahydroisoquinoline: The tetralin substituent improves membrane permeability and P-gp binding .

Key Insight : The p-fluorobenzyl group in the target compound may enhance lipophilicity and P-gp interaction, but direct comparisons with MC18 are lacking.

Neurotoxic Derivatives

N-Methylated tetrahydroisoquinolines exhibit neurotoxic effects akin to MPTP, a Parkinsonism-inducing agent:

- N-Methyl-1,2,3,4-tetrahydroisoquinoline: Oxidized by monoamine oxidase to neurotoxic isoquinolinium ions, implicating dopaminergic neuron degeneration .

- MPTP : Structurally unrelated but mechanistically similar, causing selective substantia nigra damage .

Safety Note: The target compound lacks reported N-methylation, reducing neurotoxic risk compared to these analogs .

Antifungal Agents

C11-alkyl chain derivatives (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with N-C11H23) inhibit ergosterol biosynthesis enzymes (D14-reductase, D8,7-isomerase), showing potency comparable to clotrimazole .

Table 2: Antifungal Activity

Smad3 Inhibitors

- SIS3 (6,7-Dimethoxy-2-((2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoyl)): A cell-permeable inhibitor of TGF-β1/Smad3 signaling, highlighting the scaffold’s adaptability for kinase-targeted therapies .

Structural and Functional Insights

- Substituent Effects :

- Salt Forms : Hydrobromide improves aqueous solubility compared to hydrochloride or free base forms .

Biological Activity

6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and structure-activity relationships.

- Molecular Formula : C18H20FN2O2·HBr

- Molecular Weight : 382.31 g/mol

- CAS Registry Number : 31756-28-2

Pharmacological Effects

- Cardioprotective Properties

- P-Glycoprotein Modulation

- Antitumor Activity

Toxicity Profile

The acute toxicity of this compound was assessed in rodent models. The LD50 value was determined to be approximately 425 mg/kg when administered intraperitoneally . Further studies are necessary to fully characterize the toxicological profile and long-term effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the aryl substituent can significantly influence the biological activity of tetrahydroisoquinoline derivatives. For instance:

- Presence of Methoxy Groups : The methoxy groups at positions 6 and 7 are crucial for enhancing the interaction with transport proteins and may influence pharmacokinetic properties.

- Aryl Substituents : Variations in the p-fluorobenzyl moiety affect both selectivity and potency against P-gp and other ABC transporters .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H20FN2O2·HBr |

| Molecular Weight | 382.31 g/mol |

| LD50 (Intraperitoneal) | 425 mg/kg (rodent model) |

| Key Biological Activities | Cardioprotective, P-gp modulation |

| Antitumor Efficacy | Significant sensitization to doxorubicin |

Case Studies

- Cardioprotective Study : A recent study investigated the cardioprotective effects of this compound through Na+/Ca2+ exchange mechanisms. Results indicated a reduction in calcium overload during ischemic conditions .

- Cancer Resistance Study : Another study focused on the interaction of tetrahydroisoquinoline derivatives with P-glycoprotein in various cancer cell lines. The findings highlighted that specific structural modifications could enhance sensitivity to chemotherapeutic agents like doxorubicin .

Q & A

Q. What synthetic methodologies are recommended for preparing 6,7-dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide?

Answer: The synthesis typically involves:

- Core scaffold formation : Cyclization of phenethylamine precursors under acidic conditions to generate the tetrahydroisoquinoline backbone .

- Substituent introduction : The p-fluorobenzyl group is introduced via reductive amination or alkylation, using p-fluorobenzyl bromide as a key reagent. Hydrobromide salt formation is achieved by treating the free base with HBr in ethanol .

- Optimization : Reaction temperatures (60–85°C) and solvent systems (ethanol/acetic acid) are critical for yield enhancement. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is standard .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Analytical techniques :

- HPLC : Purity >95% confirmed using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons from p-fluorobenzyl), δ 3.8–4.2 ppm (methoxy groups), and δ 2.5–3.5 ppm (tetrahydroisoquinoline CH₂ groups) .

- Mass spectrometry : ESI–MS shows [M+H]⁺ peaks matching theoretical m/z (e.g., ~388 for the free base) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) impact biological activity?

Answer:

- Fluorine substitution : The p-fluorobenzyl group enhances lipophilicity and receptor binding affinity (e.g., σ-receptors or adrenergic targets) compared to non-halogenated analogs. Fluorine’s electron-withdrawing effects stabilize ligand-receptor interactions .

- Methoxy groups : 6,7-Dimethoxy substitution is critical for metabolic stability. Removal or repositioning reduces activity due to altered electron density and steric hindrance .

- Methodological validation : Comparative SAR studies using analogs (e.g., chloro or methyl derivatives) and computational docking (AutoDock Vina) are recommended .

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

Answer:

Q. What strategies are effective for stabilizing this compound in aqueous solutions?

Answer:

- pH optimization : Stability is highest at pH 3–4 (hydrobromide salt’s natural range). Buffers like citrate-phosphate are preferred over Tris (basic conditions induce degradation) .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., mannitol) retains >90% stability for long-term storage .

- Degradation analysis : Monitor via LC–MS for hydrolytic byproducts (e.g., demethylation or ring-opening products) .

Methodological Challenges

Q. How to address low yields during the alkylation step of the p-fluorobenzyl group?

Answer:

- Catalyst selection : Use NaI as a catalyst (KI effect) to enhance bromide displacement efficiency .

- Solvent polarity : Higher polarity solvents (DMF or DMSO) improve reagent solubility but may require post-reaction dialysis .

- Temperature control : Gradual heating (60°C → 85°C) prevents side reactions like over-alkylation .

Q. What are the best practices for resolving NMR signal overlap in the tetrahydroisoquinoline region?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.